N-(4-Butoxybenzyl)-2-chloroaniline
Overview
Description
N-(4-Butoxybenzyl)-2-chloroaniline is an organic compound that belongs to the class of aniline derivatives It features a benzyl group substituted with a butoxy group at the para position and a chlorine atom at the ortho position relative to the aniline nitrogen
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Butoxybenzyl)-2-chloroaniline typically involves the reaction of 4-butoxybenzyl chloride with 2-chloroaniline. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction is usually conducted in an organic solvent like dichloromethane or toluene under reflux conditions to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to maximize yield and purity. The process involves careful control of temperature, pressure, and reaction time. Advanced purification techniques, such as recrystallization and chromatography, are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-Butoxybenzyl)-2-chloroaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro and nitroso derivatives.
Reduction: Reduction of the nitro group in this compound can lead to the formation of amino derivatives.
Substitution: The benzyl group can undergo substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are commonly used.
Substitution: Various electrophiles can be used for substitution reactions, including alkyl halides and acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitro or nitroso derivatives, while reduction can produce amino derivatives.
Scientific Research Applications
N-(4-Butoxybenzyl)-2-chloroaniline has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic applications, although specific uses are still under research.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(4-Butoxybenzyl)-2-chloroaniline involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile in substitution reactions, where the butoxybenzyl group can be replaced by other functional groups. Additionally, the chlorine atom can participate in electrophilic aromatic substitution reactions, influencing the reactivity and stability of the compound.
Comparison with Similar Compounds
Similar Compounds
4-Butoxybenzyl alcohol: Similar in structure but lacks the chlorine atom and aniline group.
2-Chloroaniline: Contains the chlorine atom and aniline group but lacks the butoxybenzyl group.
4-Butoxybenzyl chloride: Contains the butoxybenzyl group but lacks the aniline group.
Uniqueness
N-(4-Butoxybenzyl)-2-chloroaniline is unique due to the presence of both the butoxybenzyl and 2-chloroaniline moieties. This combination imparts distinct chemical properties and reactivity, making it valuable for specific synthetic applications and research purposes.
Properties
IUPAC Name |
N-[(4-butoxyphenyl)methyl]-2-chloroaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClNO/c1-2-3-12-20-15-10-8-14(9-11-15)13-19-17-7-5-4-6-16(17)18/h4-11,19H,2-3,12-13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFEXFRGULUPQPI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)CNC2=CC=CC=C2Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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